N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide is a synthetic carboxamide derivative characterized by a tetrahydrofuran-2-carboxamide core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-ethoxyphenyl moiety. Its structural features include a sulfone (dioxido) group on the thiophene ring and an ethoxy-substituted aromatic system, which may confer specific physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-2-22-15-7-5-13(6-8-15)18(14-9-11-24(20,21)12-14)17(19)16-4-3-10-23-16/h5-9,11,14,16H,2-4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACVRGNHIABWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)tetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 385.5 g/mol
The presence of the thiophene ring and the carboxamide functional group suggests potential interactions with biological targets, influencing its activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism : Induction of apoptosis and cell cycle arrest.
- IC₅₀ values : Various studies report IC₅₀ values ranging from 0.05 µM to 0.3 µM against different cancer cell lines such as MDA-MB-468 and RAW 264.7 cells .
2. Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, which are crucial for therapeutic applications in diseases characterized by chronic inflammation:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as caspase-1.
- Research Findings : Studies show a significant reduction in inflammation markers in vitro and in vivo models .
3. Antioxidant Activity
Antioxidant properties are vital for protecting cells from oxidative stress. Compounds with similar structures have been shown to scavenge free radicals effectively:
- Mechanism : Reducing reactive oxygen species (ROS) production.
- Case Study : The protective effect against oxidative damage in neuronal cells has been documented .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on a series of thiophene derivatives showed that this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.
Case Study 2: Neuroprotection
In another study focusing on neuroprotective effects, this compound was evaluated for its ability to mitigate neurodegeneration in models of Alzheimer's disease. Results indicated a significant decrease in amyloid-beta levels and improvement in cognitive functions in treated groups compared to controls.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
